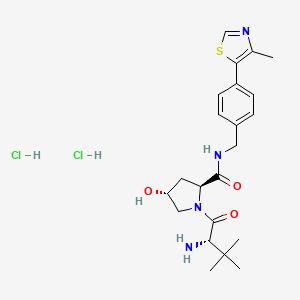![molecular formula C12H12N4O B6284096 2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine CAS No. 1523531-44-3](/img/no-structure.png)
2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that combines the structural features of furan, imidazole, and pyridine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine typically involves the following steps:
Formation of the furan-2-yl ethyl intermediate: This can be achieved by the reaction of furan with ethyl bromide in the presence of a base such as potassium carbonate.
Cyclization to form the imidazo[4,5-b]pyridine core: The intermediate is then reacted with 2-aminopyridine under acidic conditions to form the imidazo[4,5-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazo[4,5-b]pyridine core can be reduced to form dihydroimidazo[4,5-b]pyridine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroimidazo[4,5-b]pyridine derivatives.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine: Lacks the amine group at the 5-position.
2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-c]pyridine: Different position of the nitrogen atom in the pyridine ring.
2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-4-amine: Amine group at the 4-position instead of the 5-position.
Uniqueness
2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine is unique due to the specific positioning of the amine group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine' involves the reaction of 2-bromoethylamine with furan-2-carbaldehyde to form 2-[2-(furan-2-yl)ethyl]amine. This intermediate is then reacted with 2-cyanopyridine in the presence of a base to form the final product.", "Starting Materials": [ "2-bromoethylamine", "furan-2-carbaldehyde", "2-cyanopyridine", "base" ], "Reaction": [ "Step 1: 2-bromoethylamine is reacted with furan-2-carbaldehyde in the presence of a base to form 2-[2-(furan-2-yl)ethyl]amine.", "Step 2: 2-[2-(furan-2-yl)ethyl]amine is reacted with 2-cyanopyridine in the presence of a base to form the final product, 2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine." ] } | |
CAS-Nummer |
1523531-44-3 |
Molekularformel |
C12H12N4O |
Molekulargewicht |
228.2 |
Reinheit |
75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



